SF1670

概要

説明

SF1670は、染色体10上のホスファターゼおよびテンシンホモログ欠失(PTEN)の強力で特異的な阻害剤です。PTENは、さまざまな癌で頻繁に変異する腫瘍抑制遺伝子です。 This compoundは、好中球におけるホスファチジルイノシトール(3,4,5)-トリホスファートシグナル伝達を強化し、マウス細胞におけるAktリン酸化を上昇させることが示されています .

準備方法

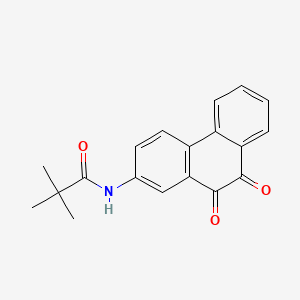

SF1670は、一連の化学反応によって合成できます。合成経路には、N-(9,10-ジヒドロ-9,10-ジオキソ-2-フェナントレニル)-2,2-ジメチルプロパンアミドの調製が含まれます。 This compoundのジメチルスルホキシドへの溶解度は、1ミリリットルあたり15.4ミリグラム以上です . この化合物は、通常は-20°Cで保存して安定性を維持します .

化学反応の分析

SF1670は、次を含むさまざまな化学反応を受けます。

酸化: this compoundは、特定の条件下で酸化されて異なる生成物を形成できます。

還元: この化合物は、一般的な還元剤を使用して還元できます。

置換: this compoundは、1つの官能基が別の官能基に置き換えられる置換反応を受けられます。

これらの反応で使用される一般的な試薬には、ジメチルスルホキシド、エタノール、水があります。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

This compoundは、幅広い科学研究アプリケーションを持っています。

化学: this compoundは、さまざまな化学研究において特定の阻害剤として使用され、さまざまな経路におけるPTENの役割を理解します。

生物学: この化合物は、Aktリン酸化やホスファチジルイノシトール(3,4,5)-トリホスファートシグナル伝達などの細胞プロセスに対するPTEN阻害の影響を研究するために使用されます。

医学: this compoundは、PTENを阻害し、好中球の機能を強化する能力のために、癌治療における潜在的な治療的用途があります。

科学的研究の応用

SF1670 has a wide range of scientific research applications:

Chemistry: this compound is used as a specific inhibitor in various chemical studies to understand the role of PTEN in different pathways.

Biology: The compound is used to study the effects of PTEN inhibition on cellular processes such as Akt phosphorylation and phosphatidylinositol (3,4,5)-trisphosphate signaling.

Medicine: this compound has potential therapeutic applications in cancer treatment due to its ability to inhibit PTEN and enhance neutrophil functions.

Industry: The compound is used in the development of new drugs and therapeutic agents targeting PTEN

作用機序

SF1670は、PTENの活性部位に特異的に結合してその活性を阻害することにより、その効果を発揮します。この阻害は、ホスファチジルイノシトール(3,4,5)-トリホスファートレベルの増加につながり、これは今度は細胞におけるAktリン酸化とグルコース摂取を強化します。 この化合物は、ホスファチジルイノシトール(3,4,5)-トリホスファートシグナル伝達を強化することにより、移植された好中球の機能を強化します .

類似の化合物との比較

This compoundは、PTEN阻害剤としての高い特異性と効力のためにユニークです。類似の化合物には以下が含まれます。

VO-OHpic三水和物: 異なる効力と特異性を持つ別のPTEN阻害剤。

bpV(HOpic): 異なる化学的性質と用途を持つPTEN阻害剤。

XMU-MP-1塩酸塩: PTENを標的とする化合物ですが、関与する分子標的と経路が異なります

This compoundは、その長期にわたる細胞内保持と好中球機能の特異的な強化により際立っており、科学研究と潜在的な治療的用途において貴重なツールとなっています .

類似化合物との比較

SF1670 is unique due to its high specificity and potency as a PTEN inhibitor. Similar compounds include:

VO-OHpic trihydrate: Another PTEN inhibitor with different potency and specificity.

bpV(HOpic): A PTEN inhibitor with distinct chemical properties and applications.

XMU-MP-1 hydrochloride: A compound that targets PTEN but with different molecular targets and pathways involved

This compound stands out due to its prolonged intracellular retention and specific enhancement of neutrophil functions, making it a valuable tool in scientific research and potential therapeutic applications .

生物活性

Introduction

SF1670 is a selective inhibitor of protein tyrosine phosphatases (PTPs), specifically targeting PTPN2 and PTEN. This compound has garnered attention in the field of immunology and oncology due to its potential to modulate signaling pathways involved in immune responses and cancer progression. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects.

This compound inhibits PTPN2 with an IC50 value of 0.95 µM and PTEN with an IC50 of 1.78 µM . By inhibiting these phosphatases, this compound enhances phosphoinositide 3-kinase (PI3K) signaling pathways, which are crucial for various cellular functions including cell survival, proliferation, and metabolism.

Key Effects

- Increased PIP3 Signaling : this compound enhances fMLP-elicited PIP3 signaling in neutrophils, leading to increased activation of downstream signaling pathways such as Akt phosphorylation .

- Reactive Oxygen Species (ROS) Production : The compound promotes the production of ROS in neutrophils, which plays a significant role in microbial killing and inflammation .

- Chemotaxis Enhancement : In vitro studies indicate that pretreatment with this compound improves neutrophil chemotaxis towards sites of infection, which is critical for effective immune responses .

Study on Granulocyte Transfusion

A notable study investigated the efficacy of granulocyte transfusions in a mouse model of neutropenia-associated bacterial pneumonia. Results showed that pretreatment with this compound significantly enhanced the effectiveness of these transfusions. The study highlighted the following findings:

- Increased Survival Rates : Mice treated with this compound prior to receiving granulocyte transfusions exhibited improved survival rates compared to control groups .

- Enhanced Immune Response : The combination treatment led to a more robust immune response against bacterial infections, suggesting potential clinical applications for patients with compromised immune systems .

Table 1: Inhibition Profiles of this compound

| Target Protein | IC50 (µM) | Biological Effect |

|---|---|---|

| PTPN2 | 0.95 | Enhances PIP3 signaling |

| PTEN | 1.78 | Increases Akt phosphorylation |

Table 2: Effects of this compound on Neutrophil Function

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| PIP3 Signaling (Relative Units) | 100 | 150 |

| ROS Production (Relative Units) | 100 | 200 |

| Chemotaxis Index | 1.0 | 1.5 |

特性

IUPAC Name |

N-(9,10-dioxophenanthren-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-19(2,3)18(23)20-11-8-9-13-12-6-4-5-7-14(12)16(21)17(22)15(13)10-11/h4-10H,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQDDSYKVYARDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345630-40-2 | |

| Record name | 345630-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of SF1670?

A1: this compound is a specific inhibitor of Phosphatase and Tensin Homolog (PTEN) [, , , , , , , , , ].

Q2: How does this compound interact with PTEN?

A2: While the exact binding mechanism remains to be fully elucidated, studies suggest that this compound directly interacts with PTEN, inhibiting its phosphatase activity [, , , , , , , , , ].

Q3: What are the downstream effects of PTEN inhibition by this compound?

A3: Inhibition of PTEN by this compound leads to increased levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule []. This, in turn, activates the PI3K/AKT signaling pathway, impacting various cellular processes such as proliferation, apoptosis, migration, and metabolism [, , , , , , , , , , , , , , , , , , , ].

Q4: Is this compound effective in both in vitro and in vivo models?

A4: Yes, this compound has demonstrated efficacy in both in vitro cell-based assays and in vivo animal models. For example, this compound augmented the efficacy of granulocyte transfusion in a mouse model [] and showed protective effects on neurological dysfunction in a spinal cord injury mouse model [].

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the publicly available research does not explicitly state the molecular formula and weight of this compound.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research articles do not offer specific spectroscopic data for this compound.

A6: These specific aspects are not extensively covered within the scope of the provided research articles on this compound. Further investigation and literature review beyond these articles are necessary to address these points comprehensively.

Q7: How does this compound affect intervertebral disc degeneration (IVDD)?

A7: this compound has been shown to protect against IVDD by suppressing apoptosis and inflammation in nucleus pulposus cells through PTEN inhibition and subsequent activation of the Akt pathway [].

Q8: What is the role of this compound in the context of granulocyte transfusion?

A8: Pretreatment of neutrophils with this compound enhances their functions, such as phagocytosis, oxidative burst, and chemotaxis, improving the efficacy of granulocyte transfusion in mouse models of peritonitis and pneumonia [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。